![molecular formula C9H14O4 B2365622 {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate CAS No. 148420-14-8](/img/structure/B2365622.png)
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate is a versatile small molecule scaffold used in various chemical and industrial applications. It is known for its unique cyclopropyl structure, which imparts significant reactivity and stability to the compound. This compound is often utilized in synthetic chemistry due to its ability to undergo a variety of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate typically involves the reaction of cyclopropylmethyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the alcohol reacts with the acetic anhydride to form the acetate ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents used are lithium aluminum hydride and sodium borohydride.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate is widely used in scientific research due to its reactivity and stability. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and bioactive compounds. Its unique structure allows for the exploration of new chemical pathways and mechanisms, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate involves its ability to undergo various chemical transformations. The cyclopropyl group is known for its ring strain, which makes it highly reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethyl acetate: Similar in structure but lacks the additional acetyloxy group.
Cyclopropylmethyl alcohol: The precursor to {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate, used in its synthesis.
Cyclopropylmethyl ketone: Another derivative of cyclopropylmethyl alcohol, used in different chemical applications.
Uniqueness: this compound is unique due to its dual functional groups (acetyloxy and acetate), which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable compound for researchers looking to explore new chemical transformations and develop novel compounds.
Biologische Aktivität
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate, with the CAS number 148420-14-8, is a unique chemical compound characterized by its cyclopropyl group and acetyloxy functionalities. This structural composition suggests potential reactivity and biological activity that can be leveraged in various medicinal and industrial applications. This article delves into the biological activities associated with this compound, highlighting its cytotoxic effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₇H₁₂O₃
- Structure : Contains a cyclopropyl group linked to an acetyloxy methyl group.
The synthesis of this compound typically involves the reaction of 1,1-bis(hydroxymethyl)cyclopropane with acetic anhydride, yielding moderate to high yields of the desired product.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic properties. In various assays, it has demonstrated selective cytotoxicity against several cancer cell lines:
The compound's effectiveness appears to be influenced by its structural features, particularly the cyclopropyl moiety, which is known to enhance biological activity in similar compounds.
The mechanism underlying the cytotoxic effects of this compound may involve the inhibition of key cellular pathways related to tumor growth and proliferation. For instance, compounds with similar structures have been shown to interfere with angiogenesis by suppressing endothelial cell proliferation induced by growth factors such as VEGF and bFGF .
Study on Cytotoxic Activity
A study evaluated the cytotoxic effects of this compound alongside other derivatives. The findings revealed that this compound exhibited significant inhibition against A375 melanoma cells compared to controls, suggesting its potential as a lead compound in anti-cancer drug development .
Analyse Chemischer Reaktionen
Reaction Scheme
\text{1 1 bis hydroxymethyl cyclopropane}+\text{Acetic anhydride}\rightarrow \text{ 1 Acetyloxy methyl cyclopropyl}methylacetate}}+\text{byproducts}
Reaction Conditions
-
Reagents : 1,1-bis(hydroxymethyl)cyclopropane, acetic anhydride
-
Catalyst : Pyridine or DMAP (4-Dimethylaminopyridine)
-
Temperature : 0 - 5 °C for 3 hours
Hydrolysis Reactions
The acetyloxy group in this compound can undergo hydrolysis in the presence of water, leading to the formation of acetic acid and the corresponding alcohol:
\text{ 1 Acetyloxy methyl cyclopropyl}methylacetate}}+H_2O\rightarrow \text{ Cyclopropanol}}+\text{Acetic Acid}
Esterification Reactions
The compound can also participate in esterification reactions with various alcohols, producing different esters. For example:
\text{ 1 Acetyloxy methyl cyclopropyl}methylacetate}}+R-OH\rightarrow \text{ Ester}}+\text{Acetic Acid}
Substitution Reactions
The presence of the cyclopropyl moiety allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon atom adjacent to the acetyloxy group.
Analytical Techniques for Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
Technique | Purpose |
---|---|
Infrared Spectroscopy (IR) | Identifies functional groups through characteristic absorption bands. |
Nuclear Magnetic Resonance (NMR) | Provides information about the molecular structure and environment of hydrogen atoms. |
Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns to confirm identity. |
Example NMR Data
In a typical 1H NMR spectrum, signals corresponding to the protons in the cyclopropyl ring and acetyloxy groups are observed at specific chemical shifts that can be used for structural elucidation.
Eigenschaften
IUPAC Name |
[1-(acetyloxymethyl)cyclopropyl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-7(10)12-5-9(3-4-9)6-13-8(2)11/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKFDQGZFJTERO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CC1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.